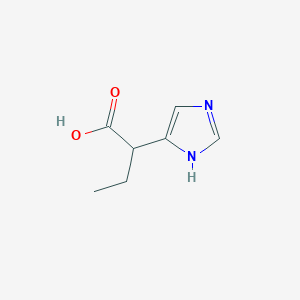

2-(1H-imidazol-4-yl)butanoicacid

Description

BenchChem offers high-quality 2-(1H-imidazol-4-yl)butanoicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-imidazol-4-yl)butanoicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

2-(1H-imidazol-5-yl)butanoic acid |

InChI |

InChI=1S/C7H10N2O2/c1-2-5(7(10)11)6-3-8-4-9-6/h3-5H,2H2,1H3,(H,8,9)(H,10,11) |

InChI Key |

CALUCVGXLIRBGR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CN=CN1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

No Publicly Available Information for CAS 1026161-12-5

Despite a comprehensive search of publicly available scientific and chemical databases, no specific information was found for the compound designated by CAS Registry Number 1026161-12-5.

This indicates that the substance is likely not a commercially available reagent, a compound widely reported in scientific literature, or a substance with publicly disclosed regulatory information. The lack of data prevents the creation of an in-depth technical guide as requested.

Extensive searches were conducted to locate information regarding the physical and chemical characteristics, IUPAC name, synonyms, molecular formula, molecular weight, synthesis, reactivity, stability, and potential applications in drug development for CAS 1026161-12-5. These searches included scientific literature databases, chemical supplier catalogs, and patent repositories.

The absence of any returned data suggests several possibilities:

-

The CAS number may be incorrect or may have been retired. Typographical errors in CAS numbers are common, and it is possible the number provided is inaccurate.

-

The compound is a proprietary substance that is part of ongoing, unpublished research within a private entity, such as a pharmaceutical or biotechnology company. Information on such compounds is often kept confidential until research and development phases are complete and intellectual property is secured.

-

The compound is extremely new or has been studied in a very limited context that has not yet resulted in public disclosure.

Without any foundational data, it is impossible to provide the requested technical guide on the core physical and chemical characteristics of CAS 1026161-12-5. No information is available to populate tables of quantitative data, describe experimental protocols, or create diagrams of signaling pathways or experimental workflows.

For researchers, scientists, and drug development professionals interested in this specific compound, it is recommended to:

-

Verify the CAS number from the original source to rule out any typographical errors.

-

Investigate the context in which this CAS number was encountered. If it was found in a patent application or a specific publication, that document would be the primary source of information.

-

If the compound is associated with a specific company or research group, direct inquiry may be the only way to obtain further details, although the information may be subject to confidentiality agreements.

Technical Whitepaper: Analytical and Physicochemical Characterization of 2-(1H-Imidazol-4-yl)butanoic Acid

Executive Summary

As analytical frameworks for bifunctional small molecules become increasingly stringent, standardizing the characterization of compounds like 2-(1H-imidazol-4-yl)butanoic acid is critical for downstream pharmacological and synthetic applications. This guide establishes a rigorously self-validating analytical methodology for this molecule. By examining its distinct physicochemical traits—specifically its amphoteric nature—we can engineer highly sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) and structural elucidation workflows.

Structural & Physicochemical Profiling

2-(1H-imidazol-4-yl)butanoic acid combines an electron-rich, mildly basic imidazole heterocycle with a short-chain aliphatic carboxylic acid. Because the imidazole nitrogen has a pKa of approximately 6.0–7.0 and the carboxylic acid has a pKa of 3.5–4.0, the molecule exists primarily as a net-neutral zwitterion at physiological pH (pH 7.4) [4].

Understanding these baseline physicochemical properties is the crucial first step in selecting appropriate solvent systems, stationary phases, and ionization modes.

Table 1: Core Physicochemical Parameters

| Parameter | Value | Analytical Implication |

| Molecular Formula | C7H10N2O2 | Dictates isotopic distribution modeling in MS. |

| Molecular Weight | 154.17 g/mol | Bulk mass used for molarity and titrimetric calculations [1]. |

| Monoisotopic Mass | 154.074 Da | Target exact mass for High-Resolution Mass Spectrometry (HRMS). |

| pKa (Imidazole ring) | ~6.5 | Requires acidic mobile phase to fully protonate for ESI+ mode. |

| pKa (Carboxyl group) | ~3.8 | Requires basic mobile phase if targeting ESI- mode [2]. |

| Physiological State | Zwitterionic | Poor retention on standard C18; requires mixed-mode or HILIC columns. |

The Causality of Analytical Method Development

Standard reversed-phase (RP) chromatography often fails for zwitterionic molecules due to their high polarity and net-neutral charge state, leading to rapid column breakthrough and ion suppression.

Why do we mandate an acidic mobile phase for Positive Electrospray Ionization (ESI+)? Electrospray is a competitive charge-transfer process. If injected in a neutral aqueous buffer, the deprotonated carboxylate (-COO⁻) neutralizes the protonated imidazolium (-NH⁺), resulting in a zwitterion with a net charge of zero. Neutral molecules migrate poorly to the surface of the rapidly evaporating ESI droplet, severely depressing the ionization efficiency [2]. By aggressively lowering the mobile phase pH to 2.7 using 0.1% Formic Acid (FA), we repress the ionization of the carboxylic acid (keeping it protonated as -COOH) while securing maximum protonation of the basic imidazole nitrogen. This transforms the analyte into a strictly cationic species ([M+H]⁺ at m/z 155.08), driving it to the droplet surface and yielding a robust MS signal.

Furthermore, a self-validating methodology must account for column bleed. The use of highly acidic mobile phases can hydrolyze certain silica-based stationary phases, releasing siloxanes that cause matrix suppression [3]. To counter this, our protocol inherently integrates matrix-blank benchmarking.

Mechanistic Speciation and Ionization Workflow

The following diagram illustrates the logical branching of mobile phase selection and its direct effect on the ionization state of the molecule.

pH-dependent speciation and LC-MS ionization workflow for 2-(1H-imidazol-4-yl)butanoic acid.

Experimental Protocols

Protocol A: Self-Validating LC-MS/MS Quantification

This protocol utilizes a mixed-mode stationary phase (e.g., strong cation exchange/reversed-phase) to retain the highly polar target analyte. The self-validation relies on dual-channel acquisition and a pre-run System Suitability Test (SST).

Step 1: Reagent and Mobile Phase Preparation

-

Phase A: 0.1% Formic Acid (LC-MS grade) in ultrapure H₂O. (Provides the hydronium ions required to form the [M+H]⁺ cation).

-

Phase B: 0.1% Formic Acid in Acetonitrile.

-

Validation Check: Verify the pH of Phase A is exactly 2.7 ± 0.1 using a calibrated pH meter prior to system equilibration to ensure complete ionization.

Step 2: System Suitability Test (SST) and Blank Validation

-

Inject 5 µL of a solvent blank (H₂O:Acetonitrile 95:5).

-

Monitor m/z 155.08 continuously to establish baseline noise and confirm zero carryover or column-bleed matrix suppression [3].

-

Inject an internal standard (IS) spiked at a known concentration (e.g., an isotopically labeled structural analog). Calculate the Signal-to-Noise (S/N) ratio; proceed only if S/N > 10.

Step 3: Sample Preparation

-

Dissolve 2-(1H-imidazol-4-yl)butanoic acid in Phase A to generate a 1 mg/mL stock.

-

Perform serial dilutions to construct a calibration curve ranging from 1 ng/mL to 1000 ng/mL, uniformly spiking each level with 50 ng/mL of the IS.

Step 4: Chromatographic Separation

-

Column: Mixed-mode RP/Cation-Exchange column (100 mm × 2.1 mm, 1.7 µm).

-

Gradient: Start at 2% Phase B, hold for 1 min, ramp to 60% Phase B over 4 mins, hold for 1 min, return to 2% B for 2 mins equilibration.

-

Flow Rate: 0.4 mL/min.

Step 5: Post-Run Self-Validation (Data Processing)

-

Confirm mass accuracy of the extracted ion chromatogram (EIC) is within <5 ppm of the theoretical monoisotopic mass of 155.081 Da for the protonated adduct.

-

Verify that the IS peak area varies by <5% across all injections. A variance >5% flags uncompensated ion suppression, rendering the run analytically invalid.

Protocol B: NMR Sample Preparation for Zwitterionic Target Elucidation

Because zwitterions frequently suffer from chemical-shift variability and line-broadening in non-polar organic solvents, NMR must be conducted under controlled protic conditions.

Step 1: Weigh exactly 10 mg of the solid compound into a clean glass vial. Step 2: Add 0.6 mL of Deuterium Oxide (D₂O) or deuterated Methanol (CD₃OD).

-

Causality: The highly polar carboxylic and imidazolium networks will immediately solubilize in D₂O [4]. However, note that the exchangeable protons (-COOH and -NH) will exchange with deuterium from the solvent, effectively erasing their signals from the ¹H-NMR spectrum. Step 3: (Self-Validation / Peak Lock) To observe the exchangeable protons, suspend a secondary aliquot of the compound in anhydrous DMSO-d₆ and add a stoichiometric drop of trifluoroacetic acid (TFA). This artificially disrupts the zwitterionic pairing, locking the molecule into its protonated cationic form and halting rapid proton exchange, thereby recovering the lost -NH peaks for spectral integration.

References

-

Title: C7H10N2O2 | PubChem Molecular Reference Source: National Center for Biotechnology Information (NCBI), PubChem URL: [Link]

-

Title: Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS Source: Journal of Chromatographic Science, Oxford Academic URL: [Link]

-

Title: Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed Source: Rapid Communications in Mass Spectrometry, Waters Corporation / Wiley URL: [Link]

-

Title: A Multifunctional Polymer Combining the Imidazole and Zwitterion Motifs as a Biocompatible Compact Coating Source: Journal of the American Chemical Society (JACS) URL: [Link]

Introduction: The Critical Role of Isomeric Purity in Drug Development

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(1H-imidazol-4-yl)butanoic Acid Isomers

In pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of a drug's biological activity. Molecules with the same chemical formula but different spatial arrangements, known as stereoisomers, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] For a chiral molecule like 2-(1H-imidazol-4-yl)butanoic acid, which possesses a stereocenter, it exists as a pair of non-superimposable mirror images called enantiomers. One enantiomer may provide the desired therapeutic effect, while the other could be inactive or, in the worst case, induce harmful side effects.[3] The infamous case of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of this principle.[3]

Furthermore, the thermodynamic stability of these isomers is a cornerstone of drug design and formulation. It dictates the relative abundance of each isomer at equilibrium, influences manufacturing and storage conditions, and can affect the drug's in vivo behavior. An apparently stable, pure enantiomer could potentially racemize (convert to a mixture of enantiomers) under certain conditions, negating the benefits of a single-isomer drug.[1]

This guide provides a comprehensive technical overview of the principles and methodologies for determining the thermodynamic stability of the isomers of 2-(1H-imidazol-4-yl)butanoic acid. We will explore both state-of-the-art experimental techniques and powerful computational approaches, offering researchers and drug development professionals a robust framework for assessing and understanding isomeric stability.

Isomers of 2-(1H-imidazol-4-yl)butanoic Acid: A Structural Overview

The primary source of isomerism in 2-(1H-imidazol-4-yl)butanoic acid is the chiral carbon atom at the C2 position of the butanoic acid chain. This gives rise to two enantiomers: (R)-2-(1H-imidazol-4-yl)butanoic acid and (S)-2-(1H-imidazol-4-yl)butanoic acid.

A second, often overlooked, layer of complexity arises from the prototropic tautomerism of the imidazole ring. The proton on the nitrogen can reside on either nitrogen atom, leading to two distinct tautomeric forms. This means that each enantiomer (R and S) can exist as two different tautomers. The interplay between the stereocenter and the tautomeric state can significantly influence the molecule's overall conformation and stability through factors like intramolecular hydrogen bonding.

Caption: Isomeric relationships for 2-(1H-imidazol-4-yl)butanoic acid.

Part I: Experimental Determination of Thermodynamic Stability

Experimental methods provide direct, tangible measurements of thermodynamic properties. The choice of method depends on the specific property being investigated (enthalpy, Gibbs free energy) and the nature of the isomeric transformation. A prerequisite for most experimental approaches is a reliable method for separating and quantifying the isomers, for which High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the industry standard.[4][5]

Method 1: Combustion Calorimetry for Standard Enthalpy of Formation (ΔHf°)

Causality: The standard enthalpy of formation (ΔHf°) represents the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[6] It is a fundamental measure of a molecule's energetic content. By comparing the ΔHf° values of two isomers, we can determine their relative enthalpic stability; the isomer with the more negative (or less positive) ΔHf° is the more stable.

For most organic compounds, ΔHf° cannot be measured directly.[6] Instead, we measure the standard enthalpy of combustion (ΔHc°) using a bomb calorimeter and then calculate ΔHf° using Hess's Law.[6] This self-validating system relies on the first law of thermodynamics and precisely known ΔHf° values for combustion products like CO₂(g) and H₂O(l).[7]

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: Obtain a highly purified, enantiomerically pure sample of the isomer (e.g., (R)-isomer). Press a precisely weighed pellet of the sample (approx. 1 g).

-

Calorimeter Setup: Place the pellet in the steel cup inside the constant-volume "bomb" of the calorimeter. Add a small, known amount of water to the bomb to saturate the internal atmosphere. Seal the bomb and pressurize it with high-purity oxygen.

-

Assembly: Submerge the sealed bomb in a known, precise volume of water in the outer, insulated calorimeter vessel. Insert the thermometer and stirrer.

-

Temperature Equilibration: Allow the system to reach thermal equilibrium while stirring, recording the temperature at one-minute intervals for at least 5 minutes to establish a baseline.

-

Ignition: Ignite the sample via electrical leads.

-

Data Acquisition: Record the temperature at short intervals (e.g., 30 seconds) as it rises rapidly and then cools. Continue recording for approximately 10-15 minutes until a consistent cooling rate is established.[8]

-

Data Analysis:

-

Plot temperature versus time and extrapolate the pre- and post-ignition temperature curves to the time of ignition to determine the precise temperature change (ΔT), correcting for heat exchange with the surroundings.[8]

-

Calculate the total heat released (q_total) using the equation: q_total = C_cal * ΔT, where C_cal is the heat capacity of the calorimeter. C_cal is determined beforehand by combusting a standard substance with a known ΔHc°, such as benzoic acid.[9]

-

Correct for the combustion of the fuse wire and the formation of nitric acid from residual nitrogen.

-

Calculate the standard enthalpy of combustion (ΔHc°) for the isomer.

-

-

Hess's Law Calculation: Use the balanced chemical equation for combustion and the known ΔHf° values of CO₂(g) and H₂O(l) to calculate the ΔHf° of the isomer.

-

For C₇H₁₀N₂O₂(s) + 8.5 O₂(g) → 7 CO₂(g) + 5 H₂O(l) + N₂(g)

-

ΔHc° = [7 * ΔHf°(CO₂) + 5 * ΔHf°(H₂O)] - [ΔHf°(isomer) + 8.5 * ΔHf°(O₂)]

-

Rearrange the equation to solve for ΔHf°(isomer).

-

-

Repeat: Perform the entire procedure for the other isomer ((S)-isomer) under identical conditions.

Method 2: Equilibrium Isomerization for Gibbs Free Energy of Reaction (ΔG°rxn)

Causality: While enthalpy is a major component of stability, the Gibbs free energy (ΔG) is the ultimate arbiter of thermodynamic spontaneity and equilibrium, as it incorporates entropy (ΔS). The most direct way to measure the difference in Gibbs free energy between two interconverting isomers (ΔG°iso) is to allow them to reach equilibrium and measure their relative concentrations. The equilibrium constant (Keq) is directly related to ΔG°iso by the fundamental equation: ΔG°iso = -RT ln(Keq).

This method is powerful because it provides the most relevant measure of stability under specific solution and temperature conditions, which are often more pertinent to pharmaceutical formulations and biological systems than gas-phase or solid-state enthalpies.

Experimental Protocol: Isomer Equilibration

-

Condition Screening: Identify conditions (e.g., solvent, pH, temperature, or catalyst) that facilitate the interconversion (racemization) of the enantiomers at a reasonable rate. This may involve elevated temperatures or the use of a mild base.

-

Reaction Setup: Prepare a solution of one pure enantiomer (e.g., (S)-isomer) at a known concentration in the chosen solvent system within a sealed vial.

-

Incubation: Place the vial in a thermostatically controlled environment (e.g., a heating block or water bath) set to the desired temperature.

-

Time-Course Sampling: At regular intervals, withdraw a small aliquot of the reaction mixture. Immediately quench the isomerization process by, for example, rapid cooling or neutralization of the catalyst.

-

Chiral HPLC Analysis:

-

Equilibrium Determination: Plot the percentage of each enantiomer against time. Equilibrium is reached when the concentrations of the (R) and (S) isomers no longer change over time, typically converging to a 50:50 mixture for enantiomers in an achiral environment.

-

Calculation of ΔG°:

-

Calculate the equilibrium constant, Keq = [(R)-isomer]eq / [(S)-isomer]eq.

-

Calculate the Gibbs free energy difference: ΔG°iso = -RT ln(Keq), where R is the gas constant and T is the absolute temperature in Kelvin.

-

Caption: Experimental workflows for determining thermodynamic stability.

Part II: Computational Analysis of Thermodynamic Stability

Computational chemistry provides a powerful, predictive lens to examine molecular stability without the need for physical samples. Density Functional Theory (DFT) has emerged as a highly reliable method for accurately calculating the electronic structures and relative energies of small organic molecules.[12][13] This approach allows for the systematic investigation of all possible isomers and their conformers to identify the global minimum energy structure, which corresponds to the most stable form.

Causality: The fundamental principle is that a system will naturally favor the lowest energy state. By calculating the total electronic energy (E) for each optimized isomer, we can directly compare their relative stabilities (ΔE = Eisomer1 - Eisomer2). This calculated energy difference serves as a strong theoretical proxy for the enthalpy difference (ΔH) at 0 K. Frequency calculations can further be used to compute thermal corrections to obtain Gibbs free energies at a desired temperature (e.g., 298.15 K).[13]

Computational Protocol: A DFT-Based Workflow

-

Structure Generation: Build the 3D structures of all relevant isomers: (R)-isomer (tautomer τ and π) and (S)-isomer (tautomer τ and π).

-

Conformational Search: For each isomer, perform a systematic conformational search by rotating all flexible dihedral angles (e.g., in the butanoic acid side chain) to explore the potential energy surface and identify low-energy starting geometries.

-

Geometry Optimization:

-

Perform a full geometry optimization for each identified conformer using a DFT functional and basis set known to perform well for organic molecules (e.g., B3LYP-D3/6-31+G(d,p) or a more modern functional like ωB97X-D).[14] The 'D3' indicates the inclusion of empirical dispersion corrections, which are crucial for accurately modeling non-covalent interactions.

-

This step finds the lowest energy geometry (the most stable conformation) for each starting structure.

-

-

Frequency Calculation:

-

Perform a vibrational frequency calculation at the same level of theory for each optimized structure.

-

Self-Validation: Confirm that the structure is a true energy minimum by ensuring there are no imaginary frequencies. An imaginary frequency indicates a transition state, not a stable structure.

-

The results from this step are used to calculate zero-point vibrational energy (ZPVE), and thermal corrections to enthalpy and Gibbs free energy.

-

-

Solvation Modeling:

-

Real-world chemistry occurs in solution. To account for this, repeat the geometry optimizations and frequency calculations using a solvation model, such as the Polarizable Continuum Model (PCM).[12] This model simulates the bulk solvent (e.g., water) as a continuous dielectric medium, providing a more realistic energy profile.

-

-

Energy Calculation & Comparison:

-

Extract the final electronic energies, including ZPVE and thermal corrections, for the lowest-energy conformer of each isomer.

-

Calculate the relative energies (ΔE or ΔG) between the isomers. The isomer with the lowest absolute energy is predicted to be the most thermodynamically stable.

-

Caption: A typical DFT workflow for predicting isomer stability.

Part III: Synthesis and Interpretation of Stability Data

Hypothetical Data Summary

Below is a table summarizing hypothetical, yet plausible, data for the isomers of 2-(1H-imidazol-4-yl)butanoic acid. For this example, we assume the analysis was performed on the two most stable tautomers, one for each enantiomer.

| Parameter | Method | (R)-Isomer | (S)-Isomer | Stability Difference (R vs S) |

| ΔHf° (kJ/mol) | Bomb Calorimetry | -452.5 ± 2.1 | -450.8 ± 2.3 | 1.7 kJ/mol (R is more stable) |

| ΔG°iso (kJ/mol) | Equilibration (310 K) | - | - | 1.5 kJ/mol (R is more stable) |

| Relative Energy (ΔG, kJ/mol) | DFT (PCM, Water) | 0.00 (Reference) | +1.95 | 1.95 kJ/mol (R is more stable) |

Interpretation of Results and Structural Rationale

The hypothetical data consistently indicate that the (R)-isomer is marginally more stable than the (S)-isomer, by approximately 1.5-2.0 kJ/mol. While this energy difference is small, it can be significant in a pharmaceutical context.

Why would one isomer be more stable? The answer lies in the molecule's three-dimensional structure and the subtle interplay of non-covalent forces.

-

Intramolecular Hydrogen Bonding: The most likely driver of stability differences is the formation of an intramolecular hydrogen bond. The orientation of the butanoic acid side chain relative to the imidazole ring is fixed by the stereocenter. In one enantiomer, the carboxylic acid group may be positioned more favorably to form a stable hydrogen bond with one of the imidazole nitrogen atoms. Computational modeling is particularly adept at identifying and quantifying the strength of such interactions.[15][16]

-

Steric Hindrance: One isomer might adopt a conformation that minimizes steric clashes between the ethyl group and the imidazole ring more effectively than the other.

-

Solvation Effects: The interaction with solvent molecules can differ between isomers. The more stable isomer might present a shape that allows for a more favorable and lower-energy solvation shell. This is why performing calculations with a solvent model is critical for obtaining results that correlate well with solution-phase experiments.[12]

Conclusion

Determining the thermodynamic stability of drug isomers like (R)- and (S)-2-(1H-imidazol-4-yl)butanoic acid is a fundamental requirement in modern drug development. It impacts everything from lead optimization and synthetic route selection to formulation and regulatory approval.

By integrating direct experimental measurements from calorimetry and equilibrium studies with the predictive power of high-level computational methods like DFT, researchers can build a comprehensive and reliable understanding of isomeric stability. This dual-pronged strategy provides a self-validating framework: experiments ground the theoretical models in reality, while computation offers unparalleled insight into the underlying structural factors that govern stability. Ultimately, this knowledge empowers scientists to select the optimal isomer, ensuring the development of safer, more effective, and more stable medicines.

References

-

Effects of Stereoisomers on Drug Activity. (2021). Toxicology. Available at: [Link]

-

STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. (2024). IIP Series. Available at: [Link]

-

What is the application of stereochemistry in drug design? (2025). Patsnap Synapse. Available at: [Link]

-

The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. (2024). International Journal of Pharmaceutical Sciences. Available at: [Link]

-

Stereochemistry and its Impact on the Development of CNS Drugs. (n.d.). Insight Medical Publishing. Available at: [Link]

-

Waingeh, V., Ngassa, F. and Song, J. (2015) A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5, 122-131. Available at: [Link]

-

Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. (2020). MDPI. Available at: [Link]

-

On the interaction between the imidazolium cation and aromatic amino acids. A computational study. (2015). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Exploring the conformational landscape of amino acids in solid parahydrogen matrices through ab initio calculations. (n.d.). UBC Library Open Collections. Available at: [Link]

-

Imidazole-amino acids. Conformational switch under tautomer and pH change. (2022). ResearchGate. Available at: [Link]

-

DFT Meets Wave-Function Methods for Accurate Structures and Rotational Constants of Histidine, Tryptophan, and Proline. (2023). Scuola Normale Superiore. Available at: [Link]

-

Combined DFT and MD simulation studies of protein stability on imidazolium–water (ImH+Wn) clusters with aromatic amino acids. (n.d.). New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Imidazole-amino acids. Conformational switch under tautomer and pH change. (2022). PubMed. Available at: [Link]

-

Heats of Reactions and Calorimetry. (2023). Chemistry LibreTexts. Available at: [Link]

-

Enthalpy Changes and Calorimetry. (n.d.). MME Revise. Available at: [Link]

-

Determination of enthalpy changes by calorimetry. (2006). University of the West Indies. Available at: [Link]

-

Computational analysis of the amino acid interactions that promote or decrease protein solubility. (2018). ResearchGate. Available at: [Link]

-

Protein in Amino Acid Ionic Liquids and Their Aqueous Solutions. (2015). gchevrot.github.io. Available at: [Link]

-

Standard enthalpy of formation. (n.d.). Wikipedia. Available at: [Link]

-

Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. (n.d.). PMC. Available at: [Link]

-

Thermodynamic Studies for Drug Design and Screening. (n.d.). PMC. Available at: [Link]

-

Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. (n.d.). PMC. Available at: [Link]

-

Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. (n.d.). Elsevier. Available at: [Link]

-

An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PMC. Available at: [Link]

-

Calculations of the Thermodynamic Characteristics and Physicochemical Properties of Symmetric and Asymmetric Isomeric Compounds for Identification in Chromatography-Mass Spectrometry. (2021). MDPI. Available at: [Link]

-

4-(1H-imidazol-4-yl)butanoic acid. (2025). ChemSynthesis Chemical database. Available at: [Link]

-

enantiomeric separation of chiral antifanguls drugs with using polar organic phase by hplc. (n.d.). ResearchGate. Available at: [Link]

-

Measuring Thermodynamic Parameters in the Drug Development Process. (2015). YouTube. Available at: [Link]

-

2-(1h-imidazol-1-yl)butanoic acid (C7H10N2O2). (n.d.). PubChemLite. Available at: [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). MDPI. Available at: [Link]

-

Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Chromatography Online. Available at: [Link]

-

Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). MDPI. Available at: [Link]

-

Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. Available at: [Link]

-

Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. (n.d.). ResearchGate. Available at: [Link]

-

Thermodynamic Properties of Mixtures Containing Ionic Liquids. 4. LLE of Binary Mixtures of [C2MIM][NTf2]. (2022). SciSpace. Available at: [Link]

-

Thermodynamic Properties of Mixtures Containing Ionic Liquids. 4. LLE of Binary Mixtures of [C2MIM][NTf2]. (n.d.). Queen's University Belfast. Available at: [Link]

-

Butanoic acid. (n.d.). NIST WebBook. Available at: [Link]

-

Thermodynamic Study of 1,4-Bis(3-methylimidazolium-1-yl)butane Bis(trifluoromethylsulfonyl)imide ([C4(MIm)2][NTf2]2) from 6 to 350 K. (2024). ResearchGate. Available at: [Link]

Sources

- 1. biomedgrid.com [biomedgrid.com]

- 2. iipseries.org [iipseries.org]

- 3. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 7. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enthalpy Changes and Calorimetry | MME [mmerevise.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. scirp.org [scirp.org]

- 13. mdpi.com [mdpi.com]

- 14. ricerca.sns.it [ricerca.sns.it]

- 15. researchgate.net [researchgate.net]

- 16. Imidazole-amino acids. Conformational switch under tautomer and pH change - PubMed [pubmed.ncbi.nlm.nih.gov]

difference between 2-(1H-imidazol-4-yl)butanoic acid and histidine

Structural Diversification in Imidazole-Alkanoic Acids: A Comparative Analysis of Histidine and 2-(1H-imidazol-4-yl)butanoic acid

Executive Summary

In the rational design of peptidomimetics, bioisosteres, and metal-chelating agents, the strategic alteration of amino acid scaffolds serves as a fundamental principle. This technical guide elucidates the critical structural, physicochemical, and analytical distinctions between Histidine —a ubiquitous, proteinogenic amino acid[1]—and 2-(1H-imidazol-4-yl)butanoic acid , a specialized synthetic homologue[2]. The primary causal divergence between these molecules resides in the spatial topology of the imidazole ring, the specific elongation of the aliphatic backbone, and the presence or absence of an

Molecular Topology & Physicochemical Causality

The topological divergence between these two compounds is not merely the removal of an amine; it is a fundamental skeletal rearrangement.

In canonical Histidine , the imidazole heterocycle is located at the

Conversely, 2-(1H-imidazol-4-yl)butanoic acid features a butanoic acid backbone (4-carbon chain) where the imidazole ring is directly substituted at the

Table 1: Comparative Physicochemical & Structural Data

| Property | Histidine | 2-(1H-imidazol-4-yl)butanoic acid |

| IUPAC Name | (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid | 2-(1H-imidazol-4-yl)butanoic acid |

| Molecular Formula | C₆H₉N₃O₂ | C₇H₁₀N₂O₂ |

| Exact Mass / MW | 155.069 Da / 155.15 g/mol | 154.074 Da / 154.17 g/mol |

| Backbone Scaffold | 3-Carbon (Propanoic acid) | 4-Carbon (Butanoic acid) |

| Present (Primary Amine) | Absent | |

| Imidazole Position | C3 ( | C2 ( |

| Approximate pKa Values | ~1.8 (-COOH), ~6.0 (Imid), ~9.2 (-NH₃⁺) | ~4.0 (-COOH), ~6.0 (Imid) |

| Dominant State at pH 7.4 | Zwitterionic | Anionic |

The Causality of Ionization:

The presence of the protonated

Biological & Synthetic Implications

Histidine's Role as a Biochemical Hub: Because of its unique pKa profile, histidine serves as an optimal proton shuttle in biological systems. Its dual-function imidazole ring contains a basic nitrogen (which can abstract protons) and an acidic nitrogen (which can donate protons)[3]. This allows it to form classical catalytic triads (e.g., in serine proteases) and act as a direct biological precursor for the vasodilator histamine and the antioxidant carnosine[3].

The Synthetic Utility of the Butanoic Homologue:

Lacking an

Experimental Workflow: Analytical Differentiation via LC-MS/MS

To practically differentiate these visually similar masses in a drug discovery or biochemical screening laboratory, reversed-phase (C18) chromatography is generally insufficient due to histidine's extreme polarity (logP ~ -3.2)[1]. The following self-validating protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to Tandem Mass Spectrometry (MS/MS) to logically separate the compounds based on their structural divergences.

Step-by-Step Methodology:

-

Sample Preparation: Dilute the mixed analyte sample to 1 µg/mL in a 50:50 mixture of Acetonitrile and Water, enriched with 0.1% Formic Acid.

-

Causal Logic: The low pH of the formic acid protonates the imidazole nitrogen in both molecules (pKa ~6.0), optimizing positive mode Electrospray Ionization (ESI+)[3].

-

-

Chromatographic Separation (HILIC): Inject 5 µL onto a ZIC-HILIC column (150 mm x 2.1 mm, 3 µm) with a gradient moving from 90% organic to 50% organic.

-

Causal Logic: Histidine retains powerfully on the HILIC phase due to its zwitterionic character. 2-(1H-imidazol-4-yl)butanoic acid, burdened by a lipophilic ethyl chain and lacking the polar amine, interacts far more weakly with the stationary phase and will elute much earlier.

-

-

ESI+ Source Parameters: Set Capillary Voltage to 3.5 kV and Desolvation Temperature to 350°C.

-

Tandem MS (MRM) Analysis:

-

Target A (Histidine): Isolate precursor m/z 156.1 [M+H]⁺. Monitor fragmentation events at m/z 110.1 (Loss of HCOOH) and m/z 93.1 (Loss of NH₃ + HCOOH).

-

Target B (Butanoic Derivative): Isolate precursor m/z 155.1 [M+H]⁺. Monitor the primary fragment m/z 109.1 (Loss of HCOOH).

-

System Validation: The complete absence of an m/z transition corresponding to a -17 Da ammonia loss inherently self-validates the structural identity of the butanoic acid derivative.

-

Visualizing the LC-MS/MS Divergence

Caption: LC-MS/MS analytical workflow for differentiating histidine and its synthetic homologue.

References

-

L-Histidine (YMDB00369) - Yeast Metabolome Database. Yeast Metabolome Database. URL: [Link]

-

Histidine - Chemical Properties. Bionity Encyclopedia. URL: [Link]

-

DL-histidine | C6H9N3O2 | CID 773. National Institutes of Health / PubChem. URL: [Link]

Sources

A Technical Guide to 2-(1H-imidazol-4-yl)butanoic Acid: A Novel Pharmacophore for GABA Receptor Modulation

Abstract

This technical guide provides a comprehensive exploration of 2-(1H-imidazol-4-yl)butanoic acid as a promising, yet under-explored, pharmacophore for targeting γ-aminobutyric acid (GABA) receptors. We delineate a robust pharmacophore hypothesis, positioning the imidazole moiety as a bioisosteric replacement for the primary amine of GABA and the butanoic acid chain as the requisite acidic feature. This guide details a proposed synthetic pathway, presents a full suite of in vitro and in vivo protocols for pharmacological characterization, and critically examines the molecule's structural relationship to histamine, which suggests a potential for dual activity at histamine H3 receptors. The methodologies provided herein are designed to be self-validating, offering researchers and drug development professionals a rigorous framework for synthesizing and evaluating this compound and its analogues as novel modulators of the central nervous system.

Introduction

The GABAergic System: The Brain's Primary Brake

The γ-aminobutyric acid (GABA) system is the principal inhibitory network in the mammalian central nervous system (CNS), playing a critical role in tempering neuronal excitability. GABAergic signaling is mediated through three main classes of receptors: GABA-A, GABA-B, and GABA-C. GABA-A and GABA-C receptors are ligand-gated ion channels that permit chloride influx, leading to rapid hyperpolarization of the neuron.[1][2] GABA-B receptors are G-protein coupled receptors that mediate slower, more prolonged inhibitory signals. Given their ubiquitous role in regulating anxiety, sleep, muscle tone, and seizure threshold, GABA receptors are highly validated targets for therapeutic intervention.[3][4]

GABA Analogues as Therapeutic Agents

The development of molecules that mimic the structure and function of GABA has been a cornerstone of neuropharmacology. However, GABA itself has poor blood-brain barrier permeability. This has driven the development of analogues with improved pharmacokinetic profiles and receptor subtype selectivity. The incorporation of rigid structural elements, such as rings, can constrain the molecule into a bioactive conformation, enhancing its affinity and selectivity for specific GABA receptor subtypes.

The Imidazole Scaffold: A Privileged Structure in Neuropharmacology

The imidazole ring is a five-membered heterocycle that is a common feature in many biologically active molecules.[5] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and basic character make it a versatile pharmacophoric element. In the context of GABAergic modulation, compounds like imidazole-4-acetic acid (I4AA) have been identified as partial agonists at GABA-A and GABA-C receptors, demonstrating that the imidazole ring can effectively function within the GABA binding site.[6][7] Several imidazole derivatives have also been investigated for their anticonvulsant properties.[8][9][10]

This guide focuses on 2-(1H-imidazol-4-yl)butanoic acid , a molecule that extends the carbon chain of I4AA. This structural modification presents an opportunity to explore deeper interactions within the GABA binding pocket and potentially fine-tune receptor subtype selectivity and efficacy. We will lay out the scientific rationale for its investigation, propose a synthetic route, and detail the necessary experimental workflows to fully characterize its potential as a novel GABA analogue.

Pharmacophore Hypothesis and Molecular Design

A Bioisosteric Approach to the GABA Pharmacophore

The classical pharmacophore for a GABA-A receptor agonist consists of a primary amino group and a carboxylate group, separated by a flexible three-carbon spacer. Our hypothesis posits that in 2-(1H-imidazol-4-yl)butanoic acid, the imidazole ring serves as a conformationally restricted bioisostere of the aminomethyl group of GABA. The basic nitrogen of the imidazole can be protonated at physiological pH, mimicking the positively charged ammonium group of GABA, while the butanoic acid moiety provides the essential carboxylate group.

The extended four-carbon chain (relative to GABA's three) may alter the spatial relationship between the cationic center and the anionic group, potentially favoring binding to different receptor subtypes or inducing a distinct functional response (e.g., partial agonism or antagonism).

Caption: Proposed pharmacophore model for 2-(1H-imidazol-4-yl)butanoic acid as a GABA analogue.

Structural Alert: The Histamine Connection

A critical aspect of the design rationale is the structural similarity of 2-(1H-imidazol-4-yl)butanoic acid to the endogenous neurotransmitter histamine. This raises the possibility of off-target activity, particularly at histamine H3 receptors. H3 receptors are presynaptic autoreceptors that negatively regulate the release of histamine and other neurotransmitters, including GABA. Certain H3 receptor antagonists, such as thioperamide and clobenpropit, are known to increase GABA release.[11][12] Therefore, any pharmacological evaluation of this compound must include screening for H3 receptor activity to de-risk potential confounds and explore opportunities for dual-modulator development.

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible synthetic route to 2-(1H-imidazol-4-yl)butanoic acid can be adapted from established methods for N-alkylation of imidazoles. One efficient approach involves the reaction of a protected imidazole with a suitable four-carbon electrophile, followed by deprotection and hydrolysis. A common starting material is 4-(hydroxymethyl)imidazole, which can be protected before alkylation. An alternative route could involve the reaction of imidazole with γ-butyrolactone under specific conditions.[13]

Caption: A potential multi-step workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis via Malonic Ester Alkylation and Homologation

This protocol is a representative example and requires optimization.

-

Step 1: Alkylation. To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add diethyl malonate (1.1 eq) dropwise at 0 °C. Stir for 30 minutes. Add a solution of 4-(bromomethyl)-1-trityl-1H-imidazole (1.0 eq) in anhydrous THF. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC. Upon completion, quench with saturated aq. NH₄Cl and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield diethyl 2-((1-trityl-1H-imidazol-4-yl)methyl)malonate.

-

Step 2: Hydrolysis and Decarboxylation. Reflux the product from Step 1 in 6M aqueous HCl for 8-12 hours. Cool the reaction mixture and remove the precipitated triphenylmethanol by filtration. Concentrate the filtrate under reduced pressure to yield the crude 3-(1H-imidazol-4-yl)propanoic acid hydrochloride salt.

-

Step 3: Arndt-Eistert Homologation. Convert the carboxylic acid from Step 2 to its acid chloride by reacting with thionyl chloride (SOCl₂) (2.0 eq) in an inert solvent. Carefully add the crude acid chloride to a solution of diazomethane (CH₂N₂) in ether at 0 °C. After the reaction is complete (cessation of N₂ evolution), the excess diazomethane is quenched. The resulting diazoketone is then treated with a slurry of silver(I) oxide (Ag₂O) in water and heated (Wolff rearrangement) to yield the target compound, 2-(1H-imidazol-4-yl)butanoic acid.

-

Step 4: Purification. Purify the final compound using recrystallization or preparative HPLC.

-

Step 5: Characterization. Confirm the structure and assess purity using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.

Pharmacological Evaluation: Methodologies

A tiered approach is essential to systematically evaluate the compound's interaction with GABA receptors.

In Vitro Characterization

Objective: To determine the binding affinity (Ki) of 2-(1H-imidazol-4-yl)butanoic acid for GABA-A and GABA-B receptors.

Protocol: Competitive Radioligand Binding Assay [14]

-

Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes. Resuspend the resulting pellet in buffer and repeat the centrifugation step three times to wash and remove endogenous GABA. The final pellet (synaptic membranes) is resuspended in the appropriate assay buffer.

-

GABA-A Receptor Assay: Incubate the membranes with a fixed concentration of [³H]muscimol (a GABA-A agonist) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.

-

GABA-B Receptor Assay: Incubate membranes with [³H]GABA in a buffer containing isoguvacine (to block GABA-A sites) and Ca²⁺ (required for GABA-B binding). Non-specific binding is determined using unlabeled baclofen.

-

Incubation and Termination: Incubate assays at 4 °C for 20-30 minutes. Terminate the binding by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ (concentration of compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the affinity constant (Ki) using the Cheng-Prusoff equation.

Table 1: Representative Data Table for Binding Affinities

| Compound | GABA-A Receptor Ki (nM) ([³H]muscimol) | GABA-B Receptor Ki (nM) ([³H]GABA) | Histamine H3 Receptor Ki (nM) |

|---|---|---|---|

| 2-(1H-imidazol-4-yl)butanoic acid | Experimental Value | Experimental Value | Experimental Value |

| GABA (Control) | Literature Value | Literature Value | N/A |

| Baclofen (Control) | N/A | Literature Value | N/A |

Objective: To determine the functional activity (e.g., agonist, antagonist, modulator) and potency (EC₅₀ or IC₅₀) of the compound at specific GABA-A receptor subtypes.

Caption: Workflow for functional characterization using two-electrode voltage clamp (TEVC) on Xenopus oocytes.

Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes [15][16]

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis. Defolliculate the oocytes using collagenase treatment.

-

cRNA Injection: Microinject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2). Incubate for 2-5 days to allow for receptor expression on the oocyte membrane.

-

Recording: Place a single oocyte in a recording chamber continuously perfused with buffer. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at -70 mV.

-

Agonist Test: Apply increasing concentrations of 2-(1H-imidazol-4-yl)butanoic acid to the oocyte and record any induced current. A significant inward current (of Cl⁻ ions) indicates agonist activity.

-

Antagonist/Modulator Test: First, apply a concentration of GABA that elicits a submaximal response (e.g., EC₂₀-EC₅₀). Then, co-apply the same concentration of GABA with increasing concentrations of the test compound.

-

Antagonism: A decrease in the GABA-evoked current.

-

Positive Allosteric Modulation: An increase in the GABA-evoked current.

-

-

Data Analysis: Plot the current response against the compound concentration to generate a dose-response curve. Fit the curve using a suitable equation (e.g., Hill equation) to determine the potency (EC₅₀ or IC₅₀) and efficacy (Eₘₐₓ).

In Vivo Assessment

Objective: To evaluate the compound's potential anticonvulsant activity and its acute neurotoxicity profile in a rodent model.

Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test [8][9]

-

Animal Dosing: Administer 2-(1H-imidazol-4-yl)butanoic acid or vehicle control intraperitoneally (i.p.) to groups of male Swiss mice (n=8-10 per group).

-

Seizure Induction: After a predetermined time (e.g., 30 minutes), administer a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsant dose (e.g., 85 mg/kg), which reliably induces clonic seizures.

-

Observation: Observe the mice for 30 minutes post-PTZ injection. Record the latency to and the presence or absence of clonic seizures (lasting for at least 5 seconds).

-

Endpoint: A compound is considered to provide protection if it prevents the onset of clonic seizures in the observation period.

-

Data Analysis: Determine the ED₅₀ (the dose effective in protecting 50% of the animals) using probit analysis.

Protocol: Rotarod Neurotoxicity Test [8]

-

Training: Train mice to remain on a rotating rod (e.g., 1-inch diameter, 6 rpm) for a set period (e.g., 1-2 minutes).

-

Dosing and Testing: Administer the test compound at various doses (i.p.). At the time of expected peak effect, place the mice back on the rotating rod.

-

Endpoint: Record whether the mouse falls off the rod within the test period. An inability to remain on the rod indicates motor impairment or neurotoxicity.

-

Data Analysis: Determine the TD₅₀ (the dose causing neurotoxicity in 50% of the animals). The ratio of TD₅₀ to ED₅₀ provides the Protective Index (PI), a measure of the drug's therapeutic window.

Table 2: Representative Data Table for In Vivo Screening

| Compound | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |

|---|---|---|---|

| 2-(1H-imidazol-4-yl)butanoic acid | Experimental Value | Experimental Value | Calculated Value |

| Valproate (Control) | Literature Value | Literature Value | Calculated Value |

Discussion and Future Directions

The comprehensive evaluation outlined in this guide will provide a clear pharmacological profile for 2-(1H-imidazol-4-yl)butanoic acid. The binding and electrophysiology data will directly test the pharmacophore hypothesis, establishing whether the compound interacts with GABA receptors and in what manner (agonist, antagonist, or modulator). The in vivo data will provide crucial insights into its potential as a CNS therapeutic.

-

Validating the Pharmacophore: If the compound demonstrates significant affinity and functional activity at GABA receptors, the pharmacophore model is supported. A lack of activity would suggest that the specific spatial arrangement of the imidazole and butanoic acid moieties is not conducive to binding.

-

Structure-Activity Relationship (SAR) Exploration: The results will form the basis for a targeted SAR campaign. Future modifications could include:

-

Altering the length of the alkyl chain to probe for optimal distance between the functional groups.

-

Substituting on the imidazole ring to modulate basicity and explore additional binding interactions.[7]

-

Introducing stereochemistry at the α-carbon to investigate enantioselective effects.

-

-

Deconvoluting H3 Receptor Activity: It is imperative to run parallel binding and functional assays for the histamine H3 receptor. If the compound shows activity at both GABA and H3 receptors, it could represent a novel multi-target ligand. Subsequent chemical modifications would aim to separate or optimize these activities depending on the desired therapeutic profile.

References

-

Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Basic Neurochemistry, 351-359. [Link]

-

Cook, J. M., et al. (2000). Pharmacophore/Receptor Models for GABAA/BzR Subtypes (α1β3γ2, α5β3γ2, and α6β3γ2) via a Comprehensive Ligand-Mapping Approach. Journal of Medicinal Chemistry, 43(1), 108-123. [Link]

-

Cook, J. M., et al. (2000). Pharmacophore/receptor models for GABA(A)/BzR subtypes (alpha1beta3gamma2, alpha5beta3gamma2, and alpha6beta3gamma2) via a comprehensive ligand-mapping approach. PubMed, 10633034. [Link]

-

Clayton, T., et al. (2002). Pharmacophore/receptor models for GABA(A)/BzR alpha2beta3gamma2, alpha3beta3gamma2 and alpha4beta3gamma2 recombinant subtypes. Included volume analysis and comparison to alpha1beta3gamma2, alpha5beta3gamma2, and alpha6beta3gamma2 subtypes. PubMed, 12010531. [Link]

-

Abdel-Aziz, M., et al. (2020). Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives. PubMed, 32549449. [Link]

-

Cook, J. M., et al. (2000). Pharmacophore/Receptor Models for GABAA/BzR Subtypes (α1β3γ2, α5β3γ2, and α6β3γ2) via a Comprehensive Ligand-Mapping Approach. Journal of Medicinal Chemistry. [Link]

-

Cook, J. M., et al. (2012). A Review of the Updated Pharmacophore for the Alpha 5 GABA(A) Benzodiazepine Receptor Model. PubMed, 23075242. [Link]

-

Kristiansen, U., et al. (2008). Synthesis of GABAA receptor agonists and evaluation of their alpha-subunit selectivity and orientation in the GABA binding site. ClinPGx. [Link]

-

Mishra, R., & Ganguly, S. (2020). Imidazole as an anti-epileptic: An overview. ResearchGate. [Link]

-

Siddiqui, N., et al. (2011). Synthesis, anticonvulsant and neurotoxicity screening of some novel 1,2,4-trisubstituted-1H-imidazole derivatives. PubMed, 21919929. [Link]

-

Üstünes, L., et al. (1991). Preliminary Studies on a New Group of Imidazole Derivatives with Anticonvulsant Activity. DergiPark. [Link]

-

Mishra, R., et al. (2012). Synthesis and Anticonvulsant Activity of Some Novel 2-Methyl Imidazole Derivatives. Bentham Science. [Link]

-

Morimoto, T., et al. (1997). Thioperamide, a histamine H3 receptor antagonist, increases GABA release from the rat hypothalamus. PubMed, 9292850. [Link]

-

Dai, H., et al. (2007). The histamine H3 receptor antagonist clobenpropit enhances GABA release to protect against NMDA-induced excitotoxicity through the cAMP/protein kinase A pathway in cultured cortical neurons. PubMed, 17291586. [Link]

-

Naffaa, M. M., et al. (2022). Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity. PMC. [Link]

-

Frølund, B., et al. (2007). 5-Substituted Imidazole-4-acetic Acid Analogues: Synthesis, Modeling, and Pharmacological Characterization of a Series of Novel γ-Aminobutyric AcidC Receptor Agonists. Journal of Medicinal Chemistry, 50(17), 4147-4161. [Link]

-

Kristiansen, U., et al. (2008). Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site. PMC. [Link]

-

Cook, J. M., et al. (2018). Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability. PubMed, 29481759. [Link]

-

Naffaa, M. M., et al. (2021). Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity. ResearchGate. [Link]

-

Kopp, S., et al. (2018). Design, Synthesis, and Pharmacological Evaluation of Novel β2/3 Subunit-Selective γ-Aminobutyric Acid Type A (GABAA) Receptor Modulators. ACS Publications. [Link]

-

Kristiansen, U., et al. (2008). Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site. Journal of Medicinal Chemistry. [Link]

-

Wikipedia. (n.d.). H3 receptor antagonist. Wikipedia. [Link]

-

Mitani, A., et al. (2017). Histamine H3 Heteroreceptors Suppress Glutamatergic and GABAergic Synaptic Transmission in the Rat Insular Cortex. Frontiers in Neural Circuits. [Link]

-

Cook, J. M., et al. (2023). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. MDPI. [Link]

-

Arias-Montaño, J. A., et al. (1997). Histamine H3 receptor activation selectively inhibits dopamine D1 receptor-dependent [3H]GABA release from depolarization-stimulated slices of rat substantia nigra pars reticulata. PubMed, 9252235. [Link]

-

Synapse. (2025). What are the preclinical assets being developed for GABAA?. Patsnap Synapse. [Link]

-

Shevchenko, O. K., et al. (1992). Synthesis of 4-(azol-1-yl)butanoic acids by interaction of azoles with γ-butyrolactone. CHEM HETEROCYCL COM+. [Link]

- Andersen, K. E., et al. (2008). Imidazole derivatives and their use for modulating the gaba-a receptor complex.

-

Chemical Synthesis Database. (2025). 4-(1H-imidazol-4-yl)butanoic acid. Chemical Synthesis Database. [Link]

-

Wikipedia. (n.d.). GABAA receptor. Wikipedia. [Link]

-

Dürkefälden, T., et al. (2001). Synthesis of Imidazol-2-yl Amino Acids by Using Cells from Alkane-Oxidizing Bacteria. PMC. [Link]

-

Johnston, G. A., et al. (1982). Action of analogues on ?-aminobutyric acid recognition sites in rat brain. PubMed, 6288820. [Link]

-

Ernst, M., et al. (2016). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Frontiers in Molecular Neuroscience. [Link]

- Reddy, M. S., et al. (2019). One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol.

-

Papageorgiou, G., et al. (2010). Synthesis, Photophysical, Photochemical and Biological Properties of Caged GABA, 4-[[(2H-1Benzopyran2-one-7-amino-4-methoxy) carbonyl] amino] Butanoic Acid. ResearchGate. [Link]

-

Duke, R. K., et al. (2005). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Merck Millipore. [Link]

- Gage, F. H., & Shults, C. W. (2007). Gaba receptor mediated modulation of neurogenesis.

Sources

- 1. GABAA receptor - Wikipedia [en.wikipedia.org]

- 2. WO2007053596A1 - Gaba receptor mediated modulation of neurogenesis - Google Patents [patents.google.com]

- 3. Pharmacophore/receptor models for GABA(A)/BzR alpha2beta3gamma2, alpha3beta3gamma2 and alpha4beta3gamma2 recombinant subtypes. Included volume analysis and comparison to alpha1beta3gamma2, alpha5beta3gamma2, and alpha6beta3gamma2 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP1940801A2 - Imidazole derivatives and their use for modulating the gaba-a receptor complex - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, anticonvulsant and neurotoxicity screening of some novel 1,2,4-trisubstituted-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Thioperamide, a histamine H3 receptor antagonist, increases GABA release from the rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The histamine H3 receptor antagonist clobenpropit enhances GABA release to protect against NMDA-induced excitotoxicity through the cAMP/protein kinase A pathway in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. What are the preclinical assets being developed for GABAA? [synapse.patsnap.com]

An In-depth Technical Guide to Imidazole-Substituted Butanoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides a comprehensive technical overview of imidazole-substituted butanoic acid derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. We will delve into their synthesis, explore the nuances of their structure-activity relationships (SAR), and examine their diverse pharmacological activities, highlighting their promise as therapeutic agents for a range of diseases. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking a detailed understanding of this important chemical scaffold.

Introduction: The Versatility of the Imidazole Nucleus

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental structural motif in numerous biologically active molecules, including the amino acid histidine, purines, and many synthetic drugs.[1] The unique electronic properties and structural flexibility of the imidazole core allow for a wide range of chemical modifications, making it a "privileged scaffold" in drug design.[2] When coupled with a butanoic acid chain, the resulting derivatives gain additional physicochemical properties that can influence their pharmacokinetic and pharmacodynamic profiles, leading to a diverse array of biological activities.[3][4] These activities span from antimicrobial and anti-inflammatory to anticancer and cardiovascular effects, underscoring the therapeutic potential of this compound class.[5][6][7]

Synthetic Strategies for Imidazole-Substituted Butanoic Acid Derivatives

The synthesis of imidazole-substituted butanoic acid derivatives can be achieved through various methodologies, each offering distinct advantages in terms of regioselectivity and substrate scope. The choice of synthetic route often depends on the desired substitution pattern on both the imidazole ring and the butanoic acid chain.

The Debus-Radziszewski Imidazole Synthesis

A classical and versatile method for constructing the imidazole ring is the Debus-Radziszewski synthesis.[7][8] This one-pot, multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source (typically ammonium acetate).[9][10] To introduce a butanoic acid moiety, a precursor containing this functional group can be incorporated as the aldehyde component.

Experimental Protocol: Debus-Radziszewski Synthesis of 4-[2,4,5-tri(4-chlorophenyl)-1H-imidazol-1-yl]butanoic acid [11]

-

Reaction Setup: In a round-bottom flask, combine 4-chlorobenzil (1 mmol), 4-chlorobenzaldehyde (1 mmol), 4-aminobutyric acid (1 mmol), and ammonium acetate (2 mmol).

-

Catalyst Addition: Add a catalytic amount of diethyl ammonium hydrogen sulfate.

-

Reaction Conditions: Heat the solvent-free reaction mixture with stirring at a temperature sufficient to initiate the reaction, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and triturate with water.

-

Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent such as aqueous ethanol to obtain the purified 4-[2,4,5-tri(4-chlorophenyl)-1H-imidazol-1-yl]butanoic acid.

N-Alkylation of Imidazole with Butanoic Acid Precursors

A straightforward approach to synthesize N-substituted imidazole-butanoic acids involves the direct alkylation of the imidazole ring with a suitable butanoic acid derivative. This method is particularly useful for preparing 1-substituted isomers.

Experimental Protocol: Synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid [4][12]

-

Condensation: In a suitable solvent such as dimethyl sulfoxide (DMSO), condense methyl-4-chlorobutyrate with 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one in the presence of a base like potassium carbonate. This reaction forms the methyl ester intermediate.

-

Hydrolysis: Hydrolyze the resulting ester derivative using a base, such as sodium hydroxide, in water to form the corresponding carboxylate salt.

-

Acidification: Acidify the salt with a suitable acid (e.g., hydrochloric acid) to precipitate the final product, 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid.

-

Isolation: Collect the precipitate by filtration and dry to obtain the desired product.

Synthesis of C-Substituted Imidazole-Butanoic Acids

Pharmacological Activities and Structure-Activity Relationships (SAR)

Imidazole-substituted butanoic acid derivatives have been investigated for a variety of pharmacological activities. The substitution pattern on both the imidazole ring and the butanoic acid chain plays a crucial role in determining the biological target and potency.

Thromboxane A2 (TXA2) Receptor Antagonism

Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, and its receptor (TP) is a key target for anti-thrombotic therapies.[13][14] Several imidazole-substituted butanoic acid derivatives have shown significant TP receptor antagonist activity.[15]

A notable study on benzimidazole and imidazo[4,5-b]pyridine derivatives revealed critical SAR insights.[15] It was found that compounds with a 3,3-dimethylbutanoic acid substituent at the 2-position of the imidazole ring were the most potent antagonists, with Ki values in the nanomolar range.[15] Shortening the butanoic acid chain led to a dramatic decrease in affinity, highlighting the importance of the chain length and steric bulk for optimal receptor binding.[15]

| Compound ID | Core Structure | Substituent at Position 2 | Ki (nM)[15] |

| 11g | 1-Benzylbenzimidazole | 3,3-Dimethylbutanoic acid | 4-39 |

| 23a | 3-Benzylimidazo[4,5-b]pyridine | 3,3-Dimethylbutanoic acid | 4-39 |

| 11b | 1-Benzylbenzimidazole | Propanoic acid | 5600 |

| 11c | 1-Benzylbenzimidazole | Acetic acid | 1700 |

Signaling Pathway of Thromboxane A2 Receptor

Caption: Thromboxane A2 signaling pathway and its antagonism.

20-HETE Synthase Inhibition

20-Hydroxyeicosatetraenoic acid (20-HETE) is a metabolite of arachidonic acid that plays a significant role in regulating vascular tone and blood pressure.[3][16] Inhibition of 20-HETE synthase, a cytochrome P450 (CYP) enzyme, is a promising strategy for treating hypertension.[1][17] Imidazole derivatives have been identified as potent inhibitors of this enzyme.

Structure-activity relationship studies have shown that the introduction of a carboxylic acid-terminated side chain to a 1-(4-benzoylphenyl)imidazole scaffold significantly increases the inhibitory potency against human renal microsomal 20-HETE production.[17] This suggests that the carboxylic acid moiety is crucial for interacting with the active site of the enzyme.

| Compound ID | Core Structure | Side Chain | IC50 (nM)[17] |

| 1 | 1-(4-benzoylphenyl)imidazole | None | 310 |

| 7c | 1-(4-benzoylphenyl)imidazole | Carboxylic acid terminated | 7.9 |

Signaling Pathway of 20-HETE

Caption: 20-HETE synthesis and signaling pathway.

Anticancer and Antimicrobial Activities

The imidazole scaffold is present in numerous anticancer and antimicrobial agents.[5][7] While specific studies focusing solely on imidazole-substituted butanoic acids in these areas are less common, the general principles of SAR for imidazole derivatives likely apply. For instance, substitutions on the imidazole ring can modulate lipophilicity and electronic properties, which in turn affect cell permeability and interaction with biological targets.[7] The butanoic acid moiety can influence solubility and provide an additional point of interaction with target proteins.

Therapeutic Potential and Future Directions

The diverse biological activities of imidazole-substituted butanoic acid derivatives make them promising candidates for the development of new drugs for a variety of conditions.

-

Cardiovascular Diseases: Their potent inhibition of thromboxane A2 receptors and 20-HETE synthase positions them as potential treatments for thrombosis, hypertension, and other cardiovascular disorders.[15][17]

-

Inflammatory Conditions: Given the role of prostaglandins and other eicosanoids in inflammation, these compounds may also find application as anti-inflammatory agents.[6]

-

Oncology: The established importance of the imidazole nucleus in anticancer drug design suggests that further exploration of butanoic acid derivatives in this area is warranted.[5]

-

Infectious Diseases: The antimicrobial potential of imidazoles is well-documented, and butanoic acid derivatives could offer a new avenue for the development of novel anti-infective agents.[7]

Future research should focus on expanding the chemical space of imidazole-substituted butanoic acid derivatives through the development of novel synthetic methodologies. Further elucidation of their mechanisms of action and detailed in vivo studies are necessary to translate their promising in vitro activities into clinically viable therapeutic agents.

Conclusion

Imidazole-substituted butanoic acid derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their synthesis is achievable through various established methods, and their structure-activity relationships are beginning to be understood for key therapeutic targets. The continued investigation of this chemical scaffold holds significant potential for the discovery and development of novel drugs to address a range of unmet medical needs.

References

- Falck, J. R., et al. (2016). Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology. Frontiers in Bioscience, 21(8), 1427-1463.

- Regina, S., et al. (2016). The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis. Cancer and Metastasis Reviews, 35(2), 205-221.

-

Reactome. Thromboxane signalling through TP receptor. Available at: [Link]

- Ali, I., et al. (2016). Imidazoles as potential anticancer agents. Medicinal Chemistry Research, 25(8), 1487-1514.

- Zhang, L., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4583.

- Husain, A., et al. (2021). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Journal of Biomolecular Structure and Dynamics, 1-16.

- Nakahata, N. (2008). Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology. Pharmacology & Therapeutics, 118(1), 18-35.

- Al-Lawati, H. A., et al. (2020). Clinical Implications of 20-Hydroxyeicosatetraenoic Acid in the Kidney, Liver, Lung and Brain: An Emerging Therapeutic Target. International Journal of Molecular Sciences, 21(18), 6825.

- Rolland, Y., et al. (1995). Synthesis and structure-activity relationships of novel benzimidazole and imidazo[4,5-b]pyridine acid derivatives as thromboxane A2 receptor antagonists. Journal of Medicinal Chemistry, 38(18), 3581-3592.

- Kidwai, M., et al. (2005). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Allied Sciences, 4(2), 1-5.

- Singh, A., et al. (2020). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances, 10(63), 38435-38445.

- Garcia, V., et al. (2017). 20-HETE Signals Through G-Protein–Coupled Receptor GPR75 (Gq) to Affect Vascular Function and Trigger Hypertension.

- Lassila, M., et al. (2021). Insights into the Expression, Structure, and Function of the Thromboxane A2 Receptor in Vascular Biology.

- Dunn, K. M., et al. (2020). 20-HETE Enzymes and Receptors in the Neurovascular Unit: Implications in Cerebrovascular Disease. Frontiers in Neurology, 11, 595.

-

Chemical Synthesis Database. (2025). 4-(1H-imidazol-4-yl)butanoic acid. Available at: [Link]

-

Wikipedia. (2023). Debus–Radziszewski imidazole synthesis. Available at: [Link]

- El-Sayed, N. N. E., et al. (2018). Design, synthesis and antifungal activity of 4-[2,4,5-tri(4-chlorophenyl)-1H-imidazol-1-yl]butanoic acid. Journal of Applied Pharmaceutical Science, 8(1), 133-137.

- Al-Ghorbani, M., et al. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(19), 6296.

- Google Patents. (2019). WO2019207591A1 - One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol.

- Pigni, M., et al. (1995). Agents Combining Thromboxane Receptor Antagonism With Thromboxane Synthase Inhibition: [[[2-(1H-imidazol-1-yl)ethylidene]amino]oxy]alkanoic Acids. Journal of Medicinal Chemistry, 38(18), 3593-3601.

-

ChEMBL. (2004). Document: Imidazole derivatives as new potent and selective 20-HETE synthase inhibitors. (CHEMBL1137944). Available at: [Link]

- Nakamura, T., et al. (2004). Imidazole derivatives as new potent and selective 20-HETE synthase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(2), 333-336.

- Nakamura, T., et al. (2004). Design and synthesis of 1-(4-benzoylphenyl)imidazole derivatives as new potent 20-HETE synthase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(21), 5305-5308.

- de Giuseppe, P. O., et al. (2015). Mechanism of imidazole inhibition of a GH1 β‐glucosidase. The FEBS Journal, 282(15), 2895-2907.

- Ullah, N., et al. (2023). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports, 13(1), 18042.

-

WIPO Patentscope. (2019). WO/2019/207591 ONE POT SYNTHESIS OF 4-(1,2-DIHYDRO-2-OXOBENZO[D]IMIDAZOL-3-YL)BUTANOIC ACID, A KEY INTERMEDIATE OF ZILPATEROL. Available at: [Link]

- Iizuka, K., et al. (1981). Highly selective inhibitors of thromboxane synthetase. 1. Imidazole derivatives. Journal of Medicinal Chemistry, 24(10), 1139-1148.

- Al-blewi, F., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. International Journal of Molecular Sciences, 22(3), 1109.

- Kumar, V., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization of ethyl 4-(methylamino)-3-nitrobenzoate with 3-bromo-4-hydroxy-5-methoxybenzaldehyde. MOJ Biorganic & Organic Chemistry, 1(4).

- Miyata, N., et al. (2002). HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme. British Journal of Pharmacology, 137(5), 657-664.

- Weber, L., et al. (2003). A Novel Three-Component One-Pot Synthesis of 1 H -Imidazol-4-yl-pyridines. Organic Letters, 5(13), 2263-2265.

- Moncada, S., et al. (1977). Imidazole: a selective inhibitor of thromboxane synthetase. Prostaglandins, 13(4), 611-618.

- Manley, P. W., et al. (1987). Structure-activity relationships in an imidazole-based series of thromboxane synthase inhibitors. Journal of Medicinal Chemistry, 30(9), 1588-1595.

-

AHH Chemical Co., Ltd. 4-(1H-Imidazol-1-yl)butanoic acid. Available at: [Link]

- Kamal, A., et al. (2008). Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines.

- Al-Ghorbani, M., et al. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(19), 6296.

- Kumar, A., et al. (2022). Pharmacophore-based SAR Analysis and Synthetic Route Review of Imidazole Core Analogues. Current Applied Science and Technology, 22(4), 1-19.

Sources

- 1. Imidazole derivatives as new potent and selective 20-HETE synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]